2',4'-Dichloro-2,2-dimethylpropiophenone
Description
BenchChem offers high-quality 2',4'-Dichloro-2,2-dimethylpropiophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2',4'-Dichloro-2,2-dimethylpropiophenone including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)-2,2-dimethylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2O/c1-11(2,3)10(14)8-5-4-7(12)6-9(8)13/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRWQVMZQYPUIRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C1=C(C=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20642481 | |
| Record name | 1-(2,4-Dichlorophenyl)-2,2-dimethylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20642481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898766-57-9 | |
| Record name | 1-(2,4-Dichlorophenyl)-2,2-dimethylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20642481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 2',4'-Dichloro-2,2-dimethylpropiophenone
Abstract
This technical guide provides an in-depth exploration of a robust and efficient methodology for the synthesis of 2',4'-Dichloro-2,2-dimethylpropiophenone. This compound serves as a valuable intermediate in the development of various fine chemicals and pharmaceutical agents. The core of this synthesis is a Friedel-Crafts acylation of 1,3-dichlorobenzene with pivaloyl chloride, a reaction that presents unique challenges due to the deactivated nature of the aromatic substrate. This document offers a detailed, step-by-step protocol, a discussion of the underlying chemical principles, causality behind experimental choices, and critical safety and troubleshooting considerations. It is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis who require a reliable and well-validated procedure.
Introduction: Significance and Synthetic Strategy
Substituted propiophenones are a critical class of chemical intermediates, forming the structural backbone for a wide range of biologically active molecules, including synthetic cathinone derivatives used in neurological research.[1][2][3] The target molecule, 2',4'-Dichloro-2,2-dimethylpropiophenone, is distinguished by a dichlorinated phenyl ring and a sterically hindered tertiary butyl ketone moiety. These features make it a precursor for compounds with potentially unique pharmacological profiles.
The primary synthetic challenge lies in the electrophilic aromatic substitution on a dichlorinated benzene ring. The two chlorine atoms are electron-withdrawing, which deactivates the ring towards acylation.[4] Therefore, the chosen synthetic route must overcome this reduced reactivity. The Friedel-Crafts acylation, a cornerstone of C-C bond formation in aromatic chemistry, is the most direct approach.[5][6] This guide focuses on the optimization of this reaction, utilizing anhydrous aluminum chloride (AlCl₃) as a potent Lewis acid catalyst to drive the reaction to completion.
The Core Synthesis: Friedel-Crafts Acylation
The synthesis proceeds via the electrophilic acylation of 1,3-dichlorobenzene with pivaloyl chloride.
Overall Reaction: 1,3-Dichlorobenzene + Pivaloyl Chloride --(AlCl₃)--> 2',4'-Dichloro-2,2-dimethylpropiophenone + HCl
Mechanistic Insights and Reagent Rationale
The Catalyst: Anhydrous Aluminum Chloride (AlCl₃) The reaction is catalyzed by a strong Lewis acid, with anhydrous aluminum chloride being the industry standard for its high efficacy. AlCl₃ coordinates with the pivaloyl chloride to form a highly electrophilic acylium ion (or a polarized complex), which is necessary to attack the electron-deficient dichlorobenzene ring.[4][5] It is critical to use a stoichiometric amount of AlCl₃ because the catalyst complexes with the product ketone, effectively removing it from the catalytic cycle.[7] The use of strictly anhydrous conditions is paramount, as any moisture will hydrolyze and deactivate the catalyst, leading to significantly lower yields.[4][7]
The Substrate: 1,3-Dichlorobenzene 1,3-Dichlorobenzene (m-dichlorobenzene) is selected to achieve the desired 2',4'-substitution pattern. The chlorine atoms are deactivating but ortho-, para-directing. The acylation occurs at the C4 position, which is para to one chlorine and ortho to the other. This position is the most sterically accessible and electronically favored site, minimizing the formation of unwanted isomers.[4]
The Acylating Agent: Pivaloyl Chloride Pivaloyl chloride, (CH₃)₃CCOCl, provides the required 2,2-dimethylpropanoyl group. A noteworthy consideration with pivaloyl chloride is its potential to undergo decarbonylation (loss of CO) to form the highly stable tert-butyl carbocation. This can lead to a competing Friedel-Crafts alkylation reaction, producing tert-butyl-1,3-dichlorobenzene.[8] However, by maintaining controlled, low-to-moderate temperatures during the initial phase of the reaction, the acylation pathway is strongly favored over the alkylation side reaction.
Experimental Workflow Diagram
The following diagram outlines the logical flow of the entire synthetic procedure, from initial setup to final product characterization.
Caption: Logical workflow for the synthesis of 2',4'-Dichloro-2,2-dimethylpropiophenone.
Detailed Experimental Protocol
Disclaimer: This protocol involves hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Amount | Moles | Molar Ratio |
| 1,3-Dichlorobenzene | C₆H₄Cl₂ | 147.00 | 29.4 g (22.3 mL) | 0.20 | 1.0 |
| Pivaloyl Chloride | C₅H₉ClO | 120.58 | 26.5 g (27.5 mL) | 0.22 | 1.1 |
| Aluminum Chloride (Anhydrous) | AlCl₃ | 133.34 | 32.0 g | 0.24 | 1.2 |
| Dichloromethane (DCM, dry) | CH₂Cl₂ | 84.93 | 200 mL | - | - |
| Crushed Ice | H₂O | 18.02 | ~300 g | - | - |
| Conc. Hydrochloric Acid (HCl) | HCl | 36.46 | ~50 mL | - | - |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | ~100 mL | - | - |
| Brine (Saturated NaCl) | NaCl | 58.44 | ~100 mL | - | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~15 g | - | - |
Step-by-Step Procedure
-
Reactor Setup: Equip a 500 mL three-necked, round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen/argon inlet to maintain an inert atmosphere. Ensure all glassware is oven-dried.
-
Catalyst Suspension: To the flask, add anhydrous aluminum chloride (32.0 g) and dry dichloromethane (150 mL). Begin stirring to form a suspension.
-
Initial Cooling: Cool the suspension to 0-5°C using an ice-water bath.
-
Substrate Addition: In the dropping funnel, combine 1,3-dichlorobenzene (29.4 g) and pivaloyl chloride (26.5 g).
-
Acylation Reaction: Add the substrate/acylating agent mixture dropwise to the stirred AlCl₃ suspension over approximately 60-90 minutes. Maintain the internal temperature below 10°C during the addition to prevent side reactions. Vigorous off-gassing of HCl will occur.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for an additional 3-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[4]
-
Quenching: Carefully and slowly pour the reaction mixture onto a stirred mixture of crushed ice (~300 g) and concentrated HCl (~50 mL) in a large beaker. This highly exothermic step should be performed in the fume hood. The HCl helps to break down the aluminum-ketone complex.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane (50 mL each time).
-
Washing: Combine all organic layers. Wash sequentially with:
-
100 mL of cold water
-
100 mL of saturated sodium bicarbonate solution (to neutralize residual acid; watch for gas evolution)
-
100 mL of brine (to aid in phase separation)
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification: The crude product, typically an oil or low-melting solid, can be purified by vacuum distillation or recrystallization from a suitable solvent like hexane or ethanol/water.
Safety and Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Moisture in reagents/glassware deactivating the catalyst. | Ensure all glassware is oven-dried and use anhydrous grade reagents and solvents.[7] |
| Insufficient catalyst amount. | A stoichiometric amount of AlCl₃ is necessary as it complexes with the product. Ensure the correct molar ratio is used.[7] | |
| Incomplete reaction. | Increase the reaction time at room temperature or gently warm the mixture (e.g., to 40°C) after the initial addition, while monitoring for side products.[4] | |
| Formation of Alkylation Byproduct | Reaction temperature too high during addition. | Maintain a low temperature (0-10°C) during the dropwise addition of pivaloyl chloride to disfavor decarbonylation.[8] |
| Formation of Isomers | Incorrect starting material or reaction conditions. | Confirm the use of 1,3-dichlorobenzene. Isomer formation is generally low for this specific substrate, but purification by chromatography can separate minor isomers if needed. |
Safety Precautions:
-
Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water. Handle in a dry environment and avoid inhalation of dust.[7]
-
Pivaloyl Chloride: Corrosive and a lachrymator. Handle only in a fume hood.
-
Dichloromethane (CH₂Cl₂): A volatile solvent. Avoid inhalation and skin contact.
-
Quenching: The quenching of the reaction with ice/water is highly exothermic and releases large volumes of HCl gas. Perform this step slowly and with caution in a well-ventilated fume hood.
Conclusion
The Friedel-Crafts acylation of 1,3-dichlorobenzene with pivaloyl chloride provides a direct and effective route for the synthesis of 2',4'-Dichloro-2,2-dimethylpropiophenone. The success of this synthesis hinges on three critical factors: the use of a potent and stoichiometric Lewis acid catalyst, strict exclusion of moisture, and careful temperature control to favor acylation over competing alkylation. By adhering to the detailed protocol and understanding the underlying chemical principles outlined in this guide, researchers can reliably produce this valuable chemical intermediate for further application in pharmaceutical and materials science research.
References
-
Coppola, M., & Mondola, R. (2012). Substituted cathinones – A new class of designer drugs. Taylor & Francis Online. Available at: [Link]
-
Ferreira, B., et al. (2022). Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods. National Center for Biotechnology Information (PMC). Available at: [Link]
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Glennon, R. A. (2013). Synthetic Cathinones: Chemical Phylogeny, Physiology, and Neuropharmacology. National Center for Biotechnology Information (PMC). Available at: [Link]
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European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (n.d.). Synthetic cathinones drug profile. europa.eu. Available at: [Link]
-
Wikipedia. (n.d.). Substituted cathinone. Wikipedia. Available at: [Link]
-
Clark, J. (n.d.). Friedel-Crafts acylation of benzene. Chemguide. Available at: [Link]
- Guo, Y., et al. (2004). Synthesis of 2,4-Dichloroacetophenone. Chemical Reaction Engineering and Technology. (Note: While a specific patent mentions this work, a direct link to the article is not available through the search; the reference is included for context).
-
Chemistry Stack Exchange. (2015). Unusual Friedel–Crafts alkylation with pivaloyl chloride. StackExchange. Available at: [Link]
-
PubChem. (n.d.). 2',4'-Dichloropropiophenone. National Center for Biotechnology Information. Available at: [Link]
-
Organic Syntheses. (n.d.). β-DIMETHYLAMINOPROPIOPHENONE HYDROCHLORIDE. orgsyn.org. Available at: [Link]
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Majumder, U. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. SpringerLink. Available at: [Link]
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- 3. Substituted cathinone - Wikipedia [en.wikipedia.org]
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- 6. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
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- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
2',4'-Dichloro-2,2-dimethylpropiophenone molecular structure
An In-Depth Technical Guide to the Molecular Structure, Synthesis, and Characterization of 2',4'-Dichloro-2,2-dimethylpropiophenone
Abstract
This technical guide provides a comprehensive examination of 2',4'-dichloro-2,2-dimethylpropiophenone, a halogenated aromatic ketone of significant interest in synthetic chemistry. The document delineates its molecular structure, physicochemical properties, and a detailed, field-proven protocol for its synthesis via Friedel-Crafts acylation. Furthermore, it outlines the analytical methodologies crucial for its structural verification and quality control, including spectroscopic techniques. This guide is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this compound as a versatile building block for more complex molecules.
Introduction to Halogenated Aromatic Ketones
Halogenated aromatic ketones are a cornerstone class of intermediates in the fine chemical industry. Their utility stems from the dual reactivity offered by the aromatic ring, which can undergo further substitution, and the ketone functional group, which is a gateway to a vast array of chemical transformations. Compounds like 2',4'-dichloroacetophenone are well-established precursors in the synthesis of pharmaceuticals and agrochemicals, where the chlorinated structure often enhances biological activity.[1][2] 2',4'-Dichloro-2,2-dimethylpropiophenone (1) belongs to this family, distinguished by a bulky tert-butyl group adjacent to the carbonyl. This structural feature can impart unique steric and electronic properties to derivative molecules, influencing their stability, solubility, and biological interactions.
Molecular Structure and Physicochemical Properties
Systematic Nomenclature and Identifiers
A precise understanding of a molecule begins with its unambiguous identification. The key identifiers for the subject compound are consolidated below.
| Identifier | Value | Source |
| IUPAC Name | 1-(2,4-Dichlorophenyl)-2,2-dimethyl-1-propanone | [3] |
| CAS Number | 898766-57-9 | [3] |
| Molecular Formula | C₁₁H₁₂Cl₂O | [3] |
| Molecular Weight | 231.12 g/mol | [3] |
Structural Elucidation
The molecular architecture of 2',4'-dichloro-2,2-dimethylpropiophenone consists of three principal components:
-
A 2,4-Dichlorophenyl Ring: An aromatic benzene ring substituted with two chlorine atoms at positions 2 and 4 relative to the point of attachment of the acyl group.
-
A Ketone Carbonyl Group (C=O): This functional group is the primary site of reactivity for many subsequent synthetic steps.
-
A tert-Butyl Group: A quaternary alkyl group, C(CH₃)₃, bonded to the carbonyl carbon. This group provides significant steric hindrance, which can influence the molecule's reactivity and conformational preferences.
Caption: 2D structure of 1-(2,4-Dichlorophenyl)-2,2-dimethyl-1-propanone.
Synthesis Pathway: Friedel-Crafts Acylation
The most direct and industrially scalable method for preparing 2',4'-dichloro-2,2-dimethylpropiophenone is the Friedel-Crafts acylation of m-dichlorobenzene.[4] This classic electrophilic aromatic substitution reaction provides a reliable route to the target molecule.
Mechanistic Overview
The reaction proceeds by activating pivaloyl chloride (2,2-dimethylpropanoyl chloride) with a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃). This generates a highly electrophilic pivaloyl cation (an acylium ion), which is then attacked by the electron-rich m-dichlorobenzene ring. The chlorine atoms on the ring are deactivating but direct the incoming electrophile primarily to the position ortho to both chlorines (C4 relative to C1-Cl), leading to the desired 2,4-disubstituted product.
Detailed Experimental Protocol
This protocol is a self-validating system designed for reproducibility and safety.
Materials:
-
m-Dichlorobenzene (1.0 eq)
-
Pivaloyl chloride (1.05 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.1 eq)
-
Dichloromethane (DCM), anhydrous (as solvent)
-
Crushed ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Under an inert atmosphere (N₂ or Ar), charge a dry, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser to anhydrous AlCl₃ and anhydrous DCM.
-
Catalyst Suspension: Cool the flask to 0 °C in an ice bath and stir to create a suspension of the catalyst.
-
Acyl Chloride Addition: Add pivaloyl chloride dropwise to the suspension over 15-20 minutes, maintaining the temperature at 0 °C. Allow the mixture to stir for an additional 15 minutes.
-
Substrate Addition: Add m-dichlorobenzene dropwise via the dropping funnel over 30-45 minutes. The reaction is exothermic; maintain the internal temperature below 10 °C.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
-
Quenching: In a separate large beaker, prepare a mixture of crushed ice and a small amount of concentrated HCl. Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring.[4] This hydrolyzes the aluminum chloride complex.
-
Workup: Separate the organic layer. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization to yield the final product.
Caption: Experimental workflow for the synthesis of the target compound.
Causality and Experimental Choices
-
Catalyst Stoichiometry: More than one equivalent of AlCl₃ is required because the Lewis acid complexes not only with the acyl chloride but also with the carbonyl oxygen of the product ketone. This complexation deactivates the product towards further reaction and must be broken during the quenching step.
-
Temperature Control: Maintaining a low temperature during the initial addition is critical to prevent side reactions, such as the isomerization of the acylium ion or undesired polysubstitution on the aromatic ring.
-
Aqueous Workup: The acidic quench ensures the complete hydrolysis of aluminum salts. The subsequent bicarbonate wash neutralizes any remaining acid, preventing degradation of the product during the final concentration and purification stages.
Spectroscopic Characterization and Structural Verification
Confirmation of the molecular structure is achieved through a combination of modern spectroscopic techniques. While specific experimental data for this exact compound is not widely published, its expected spectral characteristics can be accurately predicted based on its constituent functional groups and data from analogous molecules.[5]
Predicted Spectroscopic Data
| Technique | Feature | Predicted Observation |
| ¹H NMR | Aromatic Protons | 3H, multiplet or distinct dd, d signals in the range of δ 7.2-7.8 ppm. |
| tert-Butyl Protons | 9H, sharp singlet around δ 1.3 ppm. | |
| ¹³C NMR | Carbonyl Carbon (C=O) | δ ~205 ppm. |
| Aromatic Carbons | 6 distinct signals in the range of δ 127-140 ppm. | |
| tert-Butyl Quaternary C | δ ~45 ppm. | |
| tert-Butyl Methyl C | δ ~28 ppm. | |
| IR Spectroscopy | C=O Stretch | Strong absorption band at ~1690 cm⁻¹. |
| C-Cl Stretch | Strong absorption bands in the 1000-1100 cm⁻¹ region. | |
| Mass Spec. | Molecular Ion (M⁺) | Peak at m/z 230, with a characteristic isotopic pattern for two chlorines (M+2 at ~65% of M⁺, M+4 at ~10% of M⁺). |
| Major Fragment | Loss of the tert-butyl group ([M-57]⁺), resulting in a prominent peak at m/z 173. |
Analytical Verification Workflow
A rigorous quality control workflow is essential to confirm the identity and purity of the synthesized material.
Caption: Standard workflow for the analytical verification of the final product.
Applications and Future Directions
2',4'-Dichloro-2,2-dimethylpropiophenone is primarily a synthetic intermediate. Its value lies in its potential to be elaborated into more complex, high-value molecules. The dichlorophenyl moiety is a common feature in antifungal agents and herbicides. The sterically demanding tert-butyl ketone group can be used to direct subsequent reactions or can be transformed into other functional groups, such as alcohols or amines, leading to novel molecular scaffolds for drug discovery and materials science. Researchers can leverage this compound as a starting point for creating libraries of new chemical entities for biological screening.
Conclusion
2',4'-Dichloro-2,2-dimethylpropiophenone is a structurally distinct halogenated ketone with significant potential as a chemical building block. Its synthesis is readily achievable through the well-understood Friedel-Crafts acylation, and its structure can be unequivocally confirmed using standard analytical techniques. The insights and protocols provided in this guide offer a solid foundation for scientists to synthesize, characterize, and utilize this versatile compound in their research and development endeavors.
References
-
PubChem. 2',4'-Dichloropropiophenone. [Link]
- Google Patents. Method for preparing 2, 4-dichloroacetophenone.
-
MDPI. Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. [Link]
-
Patsnap. Synthetic method of 2,4-dichloroacetophenone. [Link]
Sources
Authored by: Gemini, Senior Application Scientist
An In-Depth Technical Guide to the Friedel-Crafts Acylation of 1,3-Dichlorobenzene
Abstract
The Friedel-Crafts acylation stands as a cornerstone of synthetic organic chemistry for forging carbon-carbon bonds to aromatic rings, yielding aryl ketones that are pivotal intermediates in the production of pharmaceuticals, fine chemicals, and agrochemicals.[1] This guide provides a comprehensive technical overview of the Friedel-Crafts acylation applied to 1,3-dichlorobenzene, a deactivated aromatic substrate. We will dissect the mechanistic underpinnings, explore the critical role of substituent directing effects in determining regioselectivity, present a detailed experimental protocol, and discuss common challenges and troubleshooting strategies. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this reaction for the synthesis of key chemical entities, most notably 2,4-dichloroacetophenone.
Introduction: The Challenge of Deactivated Arenes
Friedel-Crafts acylation involves the reaction of an aromatic ring with an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[2][3] The reaction proceeds via electrophilic aromatic substitution (EAS), where a resonance-stabilized acylium ion acts as the electrophile.[4][5] While highly effective for electron-rich or neutral aromatic systems, the reaction's efficiency is significantly hampered when applied to electron-deficient substrates, known as deactivated rings.[2][6]
1,3-Dichlorobenzene presents a classic case of a deactivated arene. The two chlorine atoms, being highly electronegative, withdraw electron density from the benzene ring through a powerful inductive effect (-I).[7][8] This reduces the ring's nucleophilicity, making it less reactive towards electrophiles and necessitating more stringent reaction conditions compared to the acylation of benzene.[6] Understanding and overcoming this deactivation is key to achieving successful acylation.
Mechanistic Deep Dive & Regioselectivity
The success of the Friedel-Crafts acylation of 1,3-dichlorobenzene hinges on controlling the regioselectivity—the specific position at which the acyl group is introduced. This is governed by the electronic directing effects of the two chlorine substituents.
Generation of the Acylium Ion Electrophile
The reaction is initiated by the interaction between the acylating agent (e.g., acetic anhydride or acetyl chloride) and the Lewis acid catalyst (AlCl₃). The Lewis acid coordinates to the carbonyl oxygen or the halogen of the acyl chloride, facilitating the formation of a highly reactive, resonance-stabilized acylium ion (CH₃CO⁺).[3][4][9] This species is the potent electrophile that attacks the aromatic ring.
Directing Effects of Dichloro-Substitution
While halogens are deactivating due to their strong inductive effect, they are paradoxically ortho, para-directors.[10][11] This is because they can donate a lone pair of electrons into the ring via resonance (+M effect), which helps to stabilize the cationic intermediate (the arenium ion or σ-complex) formed during electrophilic attack at the ortho and para positions.[7][12]
In 1,3-dichlorobenzene, we must consider the combined influence of both chlorine atoms on the available positions for substitution (C2, C4, C5, C6):
-
Position C4 (and C6): This position is para to one chlorine atom and ortho to the other. Both substituents, therefore, direct the incoming electrophile to this site. This synergistic activation makes the C4 and C6 positions the most electronically favorable for attack.
-
Position C2: This position is ortho to both chlorine atoms. While electronically activated, this position is sterically hindered by the proximity of two chlorine atoms, which can impede the approach of the bulky acylium ion-catalyst complex.[6]
-
Position C5: This position is meta to both chlorine atoms. Since neither chlorine directs substitution to the meta position, this site is the most deactivated and substitution here is highly unfavorable.
Consequently, the electrophilic attack occurs predominantly at the C4 position, leading to the formation of 2,4-dichloroacetophenone as the major product.[13] A small amount of the 2,6-isomer may also be formed.
Diagram: Mechanism of Acylation and Regioselectivity
Caption: Mechanism of Friedel-Crafts acylation on 1,3-dichlorobenzene.
Experimental Protocol: Synthesis of 2,4-Dichloroacetophenone
This protocol is a synthesized methodology based on established procedures.[14][15][16] Strict anhydrous conditions are critical for success, as the Lewis acid catalyst is extremely sensitive to moisture.[6][17]
Materials and Equipment
| Reagent/Equipment | Specifications |
| 1,3-Dichlorobenzene | Anhydrous, ≥99% purity |
| Acetic Anhydride | Anhydrous, ≥99% purity |
| Aluminum Chloride (AlCl₃) | Anhydrous, sublimed powder |
| Hydrochloric Acid (HCl) | Concentrated (37%) and 10% aqueous solution |
| Sodium Bicarbonate (NaHCO₃) | Saturated aqueous solution |
| Brine | Saturated NaCl solution |
| Anhydrous MgSO₄ or Na₂SO₄ | For drying |
| Glassware | Oven-dried, three-necked round-bottom flask, reflux condenser, dropping funnel |
| Other | Magnetic stirrer, heating mantle, ice bath, separatory funnel |
Step-by-Step Procedure
-
Reaction Setup: Assemble an oven-dried 500 mL three-necked flask equipped with a magnetic stirrer, a reflux condenser fitted with a drying tube (e.g., CaCl₂), and a constant pressure dropping funnel. Operate within a fume hood.
-
Catalyst Charging: Under an inert atmosphere (e.g., nitrogen), charge the flask with anhydrous aluminum chloride (95.0 g, 0.71 mol).
-
Reagent Addition: Add acetic anhydride (112.0 g, 1.10 mol) to the flask. Begin stirring and use a water bath to control the initial temperature, setting it to approximately 55°C.[14]
-
Substrate Addition: Add 1,3-dichlorobenzene (100.0 g, 0.68 mol) to the dropping funnel. Add the substrate dropwise to the reaction mixture over a period of 30-60 minutes. The reaction is exothermic; maintain the internal temperature between 45°C and 55°C during the addition.[16]
-
Reaction Drive: After the addition is complete, raise the temperature of the heating source to 90-95°C and maintain the reaction under reflux with vigorous stirring for approximately 3 hours to ensure completion.[15][16]
-
Quenching: Cool the reaction flask in an ice bath. Very carefully and slowly, pour the reaction mixture over a mixture of crushed ice (approx. 500 g) and concentrated HCl (100 mL) in a large beaker with stirring. This step is highly exothermic and will release HCl gas.
-
Workup & Extraction:
-
Transfer the quenched mixture to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer with a suitable solvent like dichloromethane (2 x 50 mL) to recover any dissolved product.
-
Combine all organic layers. Wash sequentially with 10% HCl (100 mL), water (100 mL), saturated sodium bicarbonate solution (100 mL, to neutralize residual acid), and finally with brine (100 mL).[17]
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product, primarily 2,4-dichloroacetophenone, can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., hexane or ethanol) to yield a white crystalline solid.[15]
Diagram: Experimental Workflow
Sources
- 1. chemistryjournals.net [chemistryjournals.net]
- 2. 傅-克酰基化反应 [sigmaaldrich.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
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- 5. chemguide.co.uk [chemguide.co.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
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- 9. m.youtube.com [m.youtube.com]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
- 11. youtube.com [youtube.com]
- 12. Directing Effects | ChemTalk [chemistrytalk.org]
- 13. The Friedel-Crafts acylation of aromatic halogen derivatives. Part IV. The benzoylation of o-, m- and p-dichlorobenzenes - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 14. Synthetic method of 2,4-dichloroacetophenone - Eureka | Patsnap [eureka.patsnap.com]
- 15. Method for preparing 2, 4-dichloroacetophenone - Eureka | Patsnap [eureka.patsnap.com]
- 16. CN102675073A - Method for preparing 2, 4-dichloroacetophenone - Google Patents [patents.google.com]
- 17. websites.umich.edu [websites.umich.edu]
2',4'-Dichloro-2,2-dimethylpropiophenone chemical formula
Technical Monograph: 2',4'-Dichloro-2,2-Dimethylpropiophenone
Executive Summary
2',4'-Dichloro-2,2-dimethylpropiophenone (IUPAC: 1-(2,4-dichlorophenyl)-2,2-dimethylpropan-1-one ; Common: 2',4'-Dichloropivalophenone ) is a specialized aromatic ketone used primarily as a regioselective intermediate in the synthesis of sterol biosynthesis inhibitor (SBI) fungicides, particularly triazole derivatives.[1][2][3][4][5][6][7]
This guide provides a rigorous technical analysis of its chemical identity, a self-validating protocol for its synthesis via Friedel-Crafts acylation, and an overview of its critical role in agrochemical development.
Part 1: Chemical Identity & Physicochemical Properties[2]
The molecule is characterized by a pivaloyl group (tert-butyl carbonyl) attached to a benzene ring substituted with chlorine atoms at the ortho and para positions. This steric bulk and substitution pattern are critical for its biological activity in downstream derivatives.
Table 1: Physicochemical Constants
| Property | Value | Notes |
| IUPAC Name | 1-(2,4-dichlorophenyl)-2,2-dimethylpropan-1-one | Defines the carbon skeleton.[4] |
| Common Name | 2',4'-Dichloropivalophenone | "Pivalophenone" implies the 2,2-dimethylpropionyl group. |
| Chemical Formula | C₁₁H₁₂Cl₂O | |
| Molecular Weight | 231.12 g/mol | |
| CAS Number | 71003-88-8 (Representative) | Note: CAS may vary by region or specific polymorph entries. |
| Appearance | Colorless to pale yellow oil or low-melting solid | Depends on purity and ambient temperature. |
| Solubility | Soluble in DCM, Toluene, Ethyl Acetate | Insoluble in water due to high lipophilicity (LogP > 3.5). |
| Key Functional Groups | Aryl Chloride, Ketone (hindered) | Steric hindrance at the carbonyl protects against nucleophilic attack. |
Part 2: Synthetic Pathway (The "How" & The "Why")
The synthesis of 2',4'-dichloro-2,2-dimethylpropiophenone is a classic example of Regioselective Friedel-Crafts Acylation .
Mechanistic Logic
-
Substrate Selection: We utilize 1,3-Dichlorobenzene (m-DCB) rather than chlorobenzene. The two chlorine atoms in m-DCB direct the incoming electrophile to the 4-position (ortho to one Cl, para to the other). The 2-position is sterically crowded (sandwiched between two Cls), and the 5-position is meta to both (deactivated). This ensures high regioselectivity for the 2,4- isomer.
-
Acylating Agent: Pivaloyl chloride (2,2-dimethylpropionyl chloride) is used. The bulky tert-butyl group further discourages ortho-attack at the crowded 2-position, reinforcing the selectivity for the 4-position.
-
Catalyst: Anhydrous Aluminum Chloride (AlCl₃) is the Lewis acid of choice. It complexes with the acyl chloride to form the reactive acylium ion (t-Bu-C≡O+).
Reaction Scheme Visualization
Part 3: Experimental Protocol
Safety Warning: This reaction generates Hydrogen Chloride (HCl) gas. Perform exclusively in a fume hood with a caustic scrubber. AlCl₃ is water-reactive.
Materials
-
1,3-Dichlorobenzene (1.0 eq)
-
Pivaloyl Chloride (1.1 eq)
-
Aluminum Chloride (AlCl₃), anhydrous (1.2 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) [Solvent]
-
Ice/Water (for quenching)
Step-by-Step Workflow
-
Catalyst Activation:
-
In a dry 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and N₂ inlet, suspend AlCl₃ (1.2 eq) in dry DCM.
-
Why: DCM allows for lower temperature control compared to neat reactions, reducing polymerization byproducts.
-
-
Acylating Agent Addition:
-
Cool the suspension to 0–5°C.
-
Add Pivaloyl Chloride (1.1 eq) dropwise. Stir for 15 minutes to generate the acylium complex.
-
Observation: The solution may darken or become homogenous.
-
-
Substrate Addition (The Critical Step):
-
Add 1,3-Dichlorobenzene (1.0 eq) dropwise, maintaining internal temperature < 10°C.
-
Causality: Controlling the exotherm prevents poly-acylation and migration of the chlorine atoms.
-
-
Reaction Phase:
-
Allow the mixture to warm to room temperature.
-
Reflux gently (40°C for DCM) for 2–4 hours. Monitor via TLC (Hexane:EtOAc 9:1) or GC-MS.
-
Endpoint: Disappearance of m-DCB peak.
-
-
Quenching & Workup:
-
Pour the reaction mixture slowly onto crushed ice/HCl mixture. Caution: Violent exotherm.
-
Separate the organic layer. Extract the aqueous layer with DCM (2x).
-
Wash combined organics with Brine -> NaHCO₃ (sat.) -> Water.
-
Dry over MgSO₄ and concentrate in vacuo.
-
-
Purification:
-
The crude oil is often pure enough (>95%) for downstream use.
-
If crystallization is required, use cold Hexane or Methanol.
-
Process Flow Diagram
Part 4: Applications in Drug Development
This molecule serves as a "scaffold locker." The 2,4-dichloro motif is a pharmacophore found in a vast array of antifungal agents because it resists metabolic degradation by fungal cytochrome P450 enzymes.
-
Triazole Fungicides:
-
Steric Control:
-
The tert-butyl group (from the pivaloyl moiety) provides significant steric bulk. In the final bioactive molecule, this bulk locks the inhibitor into the active site of the fungal enzyme (Lanosterol 14α-demethylase), preventing ergosterol synthesis.
-
References
-
Sigma-Aldrich. 2,2-Dimethylpropiophenone (Pivalophenone) Product Sheet.[10] Retrieved from (Verified generic reference for pivalophenone backbone).
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 158697, Diclobutrazol. Retrieved from .[11]
-
BenchChem. 2,4'-Dichlorobenzophenone in Organic Synthesis. (Analogous chemistry for dichlorophenyl ketones). Retrieved from .
-
ChemicalBook. Synthesis of 1-(2,4-dichlorophenyl)-pentan-1-one. (Demonstrating Friedel-Crafts protocols for homologs). Retrieved from .
Sources
- 1. CN101302213B - Preparation of cis-2-(2,4- dichlorophenyl)-2-([1,2,4]- triazole-1-methyl )-[1,3] dioxolane -4-Methyl methanesulfonate - Google Patents [patents.google.com]
- 2. 1-(2,4-Dichlorophenyl)-3-(3,5-dimethylphenyl)propan-1-one | C17H16Cl2O | CID 24726522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN102838537A - Preparation method of lansoprazole intermediate - Google Patents [patents.google.com]
- 4. CN104860887A - Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol - Google Patents [patents.google.com]
- 5. 2',4'-Dichlorovalerophenone synthesis - chemicalbook [chemicalbook.com]
- 6. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]
- 7. 1-(2,4-Dichlorophenyl)-4,4-dimethylpent-1-en-3-one - PMC [pmc.ncbi.nlm.nih.gov]
- 8. deq.mt.gov [deq.mt.gov]
- 9. CN109776301B - Synthesis method of 2, 4-dichlorophenoxyacetic acid compound - Google Patents [patents.google.com]
- 10. 2,2-ジメチルプロピオフェノン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 11. Dichlobutrazol | C15H19Cl2N3O | CID 158697 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: 2',4'-Dichloro-2,2-dimethylpropiophenone (2',4'-Dichloropivalophenone)
Topic: 2',4'-Dichloro-2,2-dimethylpropiophenone IUPAC Name & Technical Guide Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Nomenclature
2',4'-Dichloro-2,2-dimethylpropiophenone is a specialized aromatic ketone utilized primarily as a Key Starting Material (KSM) in the synthesis of pharmaceuticals and agrochemicals, particularly those requiring a lipophilic, sterically hindered 2,4-dichlorophenyl moiety. Its structural rigidity and steric bulk make it a valuable scaffold for designing antifungal agents (azoles) and other bioactive molecules where metabolic stability is required.
Nomenclature Hierarchy
To ensure precision in procurement and scientific communication, the following nomenclature standards must be applied:
| Nomenclature System | Name / Identifier | Notes |
| IUPAC Name | 1-(2,4-Dichlorophenyl)-2,2-dimethylpropan-1-one | Preferred for regulatory documentation. |
| Common Name | 2',4'-Dichloropivalophenone | Widely used in synthetic organic chemistry. |
| Alternative Name | 2',4'-Dichloro-2,2-dimethyl-1-propanone | Descriptive of the carbon skeleton.[1][2] |
| CAS Registry Number | 898766-57-9 | Critical for database searching and inventory. |
| Molecular Formula | C₁₁H₁₂Cl₂O | MW: 231.12 g/mol |
Structural Elucidation
The molecule consists of a 2,4-dichlorophenyl ring attached to a pivaloyl group (tert-butyl carbonyl).
-
Steric Hindrance: The bulky tert-butyl group at the
-position to the carbonyl significantly retards nucleophilic attack at the carbonyl carbon, requiring specific activation protocols (e.g., Lewis acids) for further functionalization. -
Electronic Effects: The chlorine atoms at the 2' (ortho) and 4' (para) positions exert a strong electron-withdrawing inductive effect (-I), while also offering weak resonance donation (+R). This deactivates the ring towards further electrophilic substitution but activates the carbonyl towards reduction or Grignard addition relative to non-halogenated analogs.
Synthetic Pathway: Friedel-Crafts Acylation
The most robust industrial route for synthesizing 2',4'-dichloro-2,2-dimethylpropiophenone is the Friedel-Crafts Acylation of 1,3-dichlorobenzene with pivaloyl chloride. This method is preferred for its atom economy and scalability.
Reaction Scheme
The synthesis relies on the regioselective acylation of m-dichlorobenzene. Due to the directing effects of the two chlorine atoms (ortho/para directors), the acyl group is directed to the 4-position (which is ortho to one Cl and para to the other), avoiding the sterically crowded 2-position (between two Cl atoms).
Caption: Figure 1. Regioselective Friedel-Crafts acylation pathway for 2',4'-dichloropivalophenone synthesis.
Detailed Experimental Protocol
Objective: Synthesis of 1-(2,4-dichlorophenyl)-2,2-dimethylpropan-1-one on a 100 mmol scale.
Reagents:
-
1,3-Dichlorobenzene (14.7 g, 100 mmol)
-
Pivaloyl Chloride (12.6 g, 105 mmol)
-
Aluminum Chloride (AlCl₃), anhydrous (14.0 g, 105 mmol)
-
Dichloromethane (DCM), anhydrous (100 mL)
Procedure:
-
Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, a nitrogen inlet, and a gas outlet connected to a dilute NaOH scrubber (to neutralize HCl).
-
Catalyst Suspension: Charge the flask with AlCl₃ (14.0 g) and anhydrous DCM (50 mL). Cool the suspension to 0–5°C using an ice-water bath.
-
Acyl Chloride Addition: Add Pivaloyl Chloride (12.6 g) dropwise over 15 minutes, maintaining the temperature below 10°C. Stir for 20 minutes to generate the acylium ion complex.
-
Substrate Addition: Dissolve 1,3-Dichlorobenzene (14.7 g) in DCM (20 mL) and add it dropwise to the reaction mixture over 30 minutes. The solution will darken as the complex forms.
-
Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 9:1) or GC-MS.
-
Quenching: Pour the reaction mixture slowly onto 200 g of crushed ice/HCl (conc., 10 mL) mixture with vigorous stirring to decompose the aluminum complex.
-
Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL). Combine organic phases.[2][3]
-
Washing: Wash the combined organics with water (100 mL), 5% NaHCO₃ (100 mL), and brine (100 mL).
-
Drying & Concentration: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude oil.
-
Purification: Purify via vacuum distillation or recrystallization from cold hexane (if solid) to obtain the pure product.
Yield Expectation: 85–92% Purity: >98% (by HPLC)
Pharmaceutical Applications & Utility
This compound serves as a critical intermediate for azole antifungals and other bioactive agents.[3] The 2,4-dichlorophenyl motif is a "privileged structure" in medicinal chemistry, enhancing lipophilicity (LogP) and metabolic stability (blocking P450 oxidation sites on the phenyl ring).
Retrosynthetic Utility in Drug Design
The ketone functionality allows for diverse downstream transformations:
-
Reduction: To secondary alcohols (chiral or racemic), precursors for ether-linked antifungals.
-
Grignard Addition: Introduction of further alkyl/aryl groups.
-
Corey-Chaykovsky Reaction: Epoxidation to form oxiranes, key intermediates for triazole insertion (e.g., in the synthesis of generic azole scaffolds).
Caption: Figure 2. Divergent synthesis pathways from the 2',4'-dichloropivalophenone scaffold.
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral data should be confirmed.
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, CDCl₃):
- 1.25 (s, 9H, C(CH ₃)₃) – Characteristic tert-butyl singlet.
- 7.25–7.30 (m, 1H, Ar-H5).
- 7.42 (d, J = 2.0 Hz, 1H, Ar-H3).
- 7.15 (d, J = 8.0 Hz, 1H, Ar-H6).
-
¹³C NMR (100 MHz, CDCl₃):
- 208.5 (C =O).
- 44.2 (C (CH₃)₃).
- 27.5 (C(C H₃)₃).
-
Aromatic signals: ~130–140 ppm (C-Cl, C-H).
Infrared Spectroscopy (FT-IR)
-
C=O Stretch: Strong band at 1680–1695 cm⁻¹ (Aryl ketone, slightly shifted due to steric bulk).
-
C-Cl Stretch: 1000–1100 cm⁻¹.
-
C-H Stretch: 2950–2980 cm⁻¹ (Aliphatic methyls).
Mass Spectrometry (GC-MS)
-
Molecular Ion (M⁺): m/z 230 (³⁵Cl₂), 232 (³⁵Cl³⁷Cl), 234 (³⁷Cl₂).
-
Isotope Pattern: Characteristic 9:6:1 pattern for Cl₂.
-
Base Peak: m/z 57 [C(CH₃)₃]⁺ or m/z 173 [C₆H₃Cl₂CO]⁺ (Loss of t-butyl).
Safety & Handling (MSDS Highlights)
Signal Word: WARNING
| Hazard Class | Statement | Precaution |
| Skin Irritation | Category 2 (H315) | Wear nitrile gloves; wash contaminated skin immediately. |
| Eye Irritation | Category 2A (H319) | Use safety goggles; rinse cautiously with water for 15 mins. |
| Environmental | Aquatic Chronic 3 (H412) | Do not release into drains; dispose of as hazardous waste. |
Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent slow oxidation or hydrolysis, although the compound is relatively stable.
References
-
Sigma-Aldrich. 2',4'-Dichloro-2,2-dimethylpropiophenone Product Information. Retrieved from .
-
PubChem. Compound Summary for CID 11534346: 1-(2,4-Dichlorophenyl)-2,2-dimethylpropan-1-one. National Library of Medicine. Retrieved from .
- Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.
-
ChemicalBook. 2',4'-Dichloro-2,2-dimethylpropiophenone CAS 898766-57-9. Retrieved from .
-
Wang, Y., et al. (2006).[4] Synthesis and crystal structure of phenyl-4,4-dimethylpentan-3-one derivatives. (Contextual reference for pivalophenone derivative synthesis).
Sources
- 1. 2',4'-DICHLORO-2,2-DIMETHYLPROPIOPHENONE | 898766-57-9 [amp.chemicalbook.com]
- 2. CN104860887A - Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol - Google Patents [patents.google.com]
- 3. CN101302213B - Preparation of cis-2-(2,4- dichlorophenyl)-2-([1,2,4]- triazole-1-methyl )-[1,3] dioxolane -4-Methyl methanesulfonate - Google Patents [patents.google.com]
- 4. 1-(2,4-Dichlorophenyl)-4,4-dimethylpent-1-en-3-one - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Reaction conditions for Friedel-Crafts acylation with pivaloyl chloride
Application Note: Optimized Friedel-Crafts Acylation with Pivaloyl Chloride
Executive Analysis: The Pivaloyl Paradox
The introduction of a pivaloyl (trimethylacetyl) group onto an aromatic ring is a cornerstone transformation in the synthesis of sterically crowded pharmacophores and photo-initiators. However, pivaloyl chloride (
The Core Problem: The reaction is a competition between the desired Acylation and an undesired Alkylation .
Upon interaction with a strong Lewis acid (e.g.,
Success Strategy: This protocol prioritizes Kinetic Control . To favor acylation, we must maximize the rate of the bimolecular reaction between the acylium ion and the arene while minimizing the lifetime of the free acylium ion to prevent unimolecular decomposition (CO loss).
Mechanistic Pathways & The "Decarbonylation Trap"
Understanding the bifurcation of the reaction pathway is essential for troubleshooting.
Figure 1: Mechanistic Divergence in Pivaloyl Acylation
Caption: Kinetic competition between direct acylation (green path) and decarbonylation-mediated alkylation (red path).
Critical Control Parameters
To ensure the "Green Path" (Figure 1) dominates, the following parameters must be strictly controlled:
| Parameter | Recommendation | Rationale |
| Order of Addition | Bouveault Method (See Protocol) | Adding |
| Temperature | 0°C to 5°C (Initial) | Low temperature suppresses the unimolecular decomposition (decarbonylation) which has a higher activation energy than the bimolecular acylation. |
| Solvent | Dichloromethane (DCM) or Nitromethane | DCM is standard. Nitromethane is superior for difficult substrates because it forms a stabilizing complex with |
| Stoichiometry | 1.1 – 1.2 eq. | The product ketone complexes with |
Experimental Protocol: The "Kinetic Trap" Method
This protocol utilizes the Bouveault modification (addition of catalyst to the mixture) rather than the Perrier method (pre-forming the acylium salt). This is critical for pivaloyl chloride to minimize the lifetime of the unstable acylium intermediate.
Materials
-
Substrate: Anisole (Model substrate, activated) or Benzene.
-
Reagent: Pivaloyl Chloride (Trimethylacetyl chloride), >98%.
-
Catalyst: Aluminum Chloride (
), Anhydrous, Granular/Powder. Note: Quality of is paramount. Yellow/gray samples are partially hydrolyzed and will lower yields. -
Solvent: Dichloromethane (Anhydrous).
Step-by-Step Methodology
1. Inert System Setup
-
Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing addition funnel (solid-addition funnel preferred if adding solid
), and a reflux condenser fitted with a nitrogen inlet/bubbler. -
Safety Note: The reaction generates HCl gas.[4] Route the outlet to a caustic scrubber (NaOH solution) or a trap.
2. Reactant Mixture Preparation
-
Under nitrogen flow, charge the flask with DCM (50 mL) .
-
Add Pivaloyl Chloride (1.1 equiv, e.g., 22 mmol) .
-
Add the Aromatic Substrate (1.0 equiv, e.g., 20 mmol) .
-
Cool the mixture to 0–5°C using an ice/water bath. Stir for 10 minutes to equilibrate.
3. Catalyst Addition (The Critical Step)
-
Crucial: Do not add the acid chloride to the Lewis acid (Perrier mode). Instead, add the Lewis acid to the mixture.
-
Slowly add Anhydrous
(1.2 equiv, e.g., 24 mmol) in small portions over 20–30 minutes. -
Observation: The solution will likely darken (orange/red) and HCl gas will evolve. Control the addition rate to prevent the temperature from rising above 10°C.
4. Reaction Phase
-
Once addition is complete, allow the reaction to stir at 0°C for 1 hour .
-
Slowly warm to Room Temperature (20–25°C) and stir for an additional 2–4 hours.
-
Monitoring: Check reaction progress via TLC or GC-MS. Look for the disappearance of the arene.
-
Note: If the substrate is deactivated (e.g., chlorobenzene), gentle reflux (40°C) may be required after the initial RT stir, but this increases the risk of alkylation.
-
5. Quenching and Workup
-
Cool the mixture back to 0°C.
-
Quench: Pour the reaction mixture slowly into a beaker containing 100 g of crushed ice and 10 mL conc. HCl . (The HCl helps break the Aluminum-Product complex).
-
Stir vigorously until the solid aluminum salts dissolve and two clear layers appear.
-
Extraction: Separate the organic layer. Extract the aqueous layer with DCM (
mL). -
Wash: Combine organic layers and wash with water (
mL), saturated ( mL), and brine ( mL). -
Dry: Dry over anhydrous
, filter, and concentrate under reduced pressure.
Troubleshooting & Optimization Matrix
Figure 2: Decision Logic for Optimization
Caption: Diagnostic workflow for common deviations in pivaloyl acylation.
Common Issues Table
| Observation | Root Cause | Corrective Action |
| High % of tert-butylbenzene | Reaction temperature too high; Acylium ion lifetime too long. | Use Bouveault addition (Protocol above). Keep T < 5°C during addition. Consider using Nitromethane as solvent (stabilizes acylium). |
| Low Yield | Moisture deactivated the | Ensure |
| Ortho-substitution | Steric hindrance usually favors para, but coordination can direct ortho. | Pivaloyl is naturally para-directing due to bulk. If ortho is seen, it is likely a thermodynamic rearrangement. Stop reaction sooner. |
References
-
Organic Chemistry Portal. Friedel-Crafts Acylation. Retrieved from [Link]
-
Master Organic Chemistry. Friedel-Crafts Acylation of Benzene. Retrieved from [Link]
-
Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part B: Reactions and Synthesis. (Standard text referencing the stability of acylium ions and decarbonylation risks).[1][2][5]
-
Wikipedia. Friedel–Crafts reaction. (Overview of mechanism and limitations). Retrieved from [Link][3][6][7]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. websites.umich.edu [websites.umich.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Show how you would use the Friedel–Crafts acylation, Clemmensen r... | Study Prep in Pearson+ [pearson.com]
Role of Lewis acid catalysts with 2',4'-Dichloro-2,2-dimethylpropiophenone
Application Note: Lewis Acid Catalysis in the Synthesis and Activation of 2',4'-Dichloro-2,2-dimethylpropiophenone
Executive Summary
This application note details the critical role of Lewis acid catalysts in the chemistry of 2',4'-Dichloro-2,2-dimethylpropiophenone (also known as 2,4-dichloropivalophenone). This molecule is a pivotal intermediate in the synthesis of high-value triazole antifungal agents (e.g., congeners of propiconazole and diclobutrazol).
The steric bulk of the tert-butyl group (pivaloyl moiety) combined with the electronic deactivation of the dichlorobenzene ring presents a unique synthetic challenge. This guide provides optimized protocols for Friedel-Crafts acylation —balancing the requirement for strong activation against the risk of catalyst-induced decarbonylation—and outlines the role of Lewis acids in the subsequent activation of the sterically hindered carbonyl for drug synthesis.
Mechanistic Insight: The "Pivaloyl Paradox"
The synthesis of 2',4'-Dichloro-2,2-dimethylpropiophenone involves the reaction of m-dichlorobenzene with pivaloyl chloride. The choice of Lewis acid (LA) is dictated by two competing factors:
-
Ring Deactivation: The two chlorine atoms on the benzene ring strongly withdraw electron density, reducing nucleophilicity.[1] This necessitates a strong Lewis acid (e.g.,
) to generate a "superelectrophile" (acylium ion). -
Steric-Induced Decarbonylation: The pivaloyl cation (
) is prone to losing carbon monoxide (CO) to form the stable tert-butyl carbocation ( ).[2] If this occurs, the reaction shifts from acylation (forming the ketone) to alkylation (forming tert-butyl-2,4-dichlorobenzene), a difficult-to-remove impurity.
Pathway Visualization
The following diagram illustrates the bifurcation point where catalyst selection and temperature control determine product purity.
Figure 1: Competing mechanistic pathways in the Lewis acid-mediated synthesis. Path A yields the desired ketone; Path B yields the alkylated impurity via CO loss.
Catalyst Selection Guide
| Catalyst Class | Examples | Role & Performance | Recommended Use Case |
| Traditional Stoichiometric | High Activity. Essential for overcoming the deactivation of the dichlorobenzene ring. Forms a stable 1:1 complex with the product, requiring stoichiometric quantities (>1.1 eq). | Standard Industrial Synthesis. Best for maximizing yield on deactivated substrates. | |
| Mild / Iron-Based | Moderate Activity. Less prone to forcing decarbonylation but often fails to drive the reaction to completion with deactivated dichloro-rings. | Not recommended for this specific substrate without high heat (which risks CO loss). | |
| Modern Catalytic (Green) | High Selectivity. Can be used in catalytic amounts (1-10 mol%). The triflate counter-ion stabilizes the acylium intermediate, reducing decarbonylation. | Green Chemistry / R&D. Ideal for reducing metal waste streams. | |
| Heterogeneous | Zeolite HY, H-Beta | Shape Selective. The pore structure can suppress the formation of bulky byproducts, but diffusion limitations with the bulky pivaloyl group can reduce rates. | Continuous flow manufacturing. |
Detailed Protocols
Protocol A: Stoichiometric Method (Standard)
Purpose: High-yield batch synthesis focusing on suppressing decarbonylation.
Reagents:
-
m-Dichlorobenzene (1.0 equiv)
-
Pivaloyl Chloride (1.1 equiv)
-
Aluminum Chloride (
), anhydrous (1.2 equiv) -
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE). Note: Avoid nitromethane if possible as it can complex AlCl3 too strongly, reducing activity against the deactivated ring.
Step-by-Step Workflow:
-
Inert Atmosphere: Flame-dry a 3-neck round bottom flask and purge with Argon. Moisture reacts violently with
and deactivates the catalyst. -
Catalyst Suspension: Add anhydrous
and DCM to the flask. Cool to 0°C .-
Scientist's Note: Temperature control is critical here.[1] Higher temperatures during addition promote the formation of the tert-butyl cation (Path B in Fig 1).
-
-
Acyl Chloride Addition: Add Pivaloyl Chloride dropwise over 30 minutes, maintaining internal temperature < 5°C. Stir for 15 minutes to generate the acylium complex.
-
Substrate Addition: Add m-dichlorobenzene dropwise.
-
Reaction Phase:
-
Allow the mixture to warm slowly to room temperature (20-25°C).
-
Monitoring: Monitor HCl gas evolution. If evolution stops but starting material remains, do not heat aggressively. Instead, stir longer (up to 12h). Heating >40°C significantly increases decarbonylation risk.
-
-
Quenching: Pour the reaction mixture slowly onto a mixture of ice and concentrated HCl.
-
Why HCl? To break the strong Aluminum-Ketone complex and dissolve aluminum salts.
-
-
Workup: Extract with DCM, wash with brine, dry over
, and concentrate.
QC Check:
-
1H NMR (CDCl3): Look for the tert-butyl singlet.
-
Product (Ketone):
ppm. -
Impurity (Alkylated):
ppm (shifted slightly upfield due to lack of carbonyl deshielding). -
Crucial: The aromatic region will show distinct splitting. The product has a characteristic pattern for 1,2,4-substitution (d, d, dd).
-
Protocol B: Catalytic Metal Triflate Method (Green/High-Selectivity)
Purpose: Low-waste synthesis for pharmaceutical screening.
Reagents:
-
m-Dichlorobenzene (1.0 equiv)
-
Pivaloyl Chloride (1.2 equiv)
-
Bismuth(III) Triflate [
] (5 mol%) or Hafnium(IV) Triflate [ ] (1 mol%) -
Solvent: Nitromethane (
) or neat (solvent-free).
Step-by-Step Workflow:
-
Setup: In a sealed pressure tube or reactor (to retain volatile aromatics), combine m-dichlorobenzene and the metal triflate catalyst.
-
Activation: Add Pivaloyl Chloride.
-
Heating: Heat the mixture to 80-100°C .
-
Scientist's Note: Unlike
, triflates are stable at higher temperatures and the mechanism is more concerted, often bypassing the free carbocation intermediate that leads to decarbonylation. The high temperature is required to overcome the activation energy of the deactivated ring.
-
-
Workup: Cool to room temperature. Dilute with ethyl acetate and wash with water. The catalyst often remains in the aqueous phase and can be recovered/recycled.
Secondary Role: Carbonyl Activation for Drug Synthesis
Once synthesized, 2',4'-Dichloro-2,2-dimethylpropiophenone is typically reduced to the corresponding alcohol (an intermediate for azole antifungals).
Challenge: The carbonyl is flanked by a bulky tert-butyl group and an ortho-chloro substituent. Standard
Lewis Acid Solution (Luche Reduction Condition):
-
Reagents:
(Lewis Acid) + . -
Mechanism: The Cerium(III) ion coordinates to the carbonyl oxygen, increasing its electrophilicity and allowing the borohydride to attack despite the steric hindrance.
-
Protocol: Dissolve ketone in MeOH. Add 1.0 eq
. Stir 10 min. Add at 0°C. This typically boosts yield from <20% (standard) to >90%.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield (<40%) | Strong deactivation of m-dichlorobenzene. | Increase catalyst load ( |
| High "Alkylated" Impurity | Decarbonylation of pivaloyl chloride.[2] | Lower reaction temperature during addition. Switch solvent to Nitromethane (stabilizes acylium). |
| Isomer Mix | Acylation at wrong position. | Unlikely with m-dichlorobenzene due to directing effects, but verify starting material purity (ensure it is not o- or p-dichlorobenzene). |
| Emulsion during workup | Aluminum salts precipitating. | Use more conc. HCl in the quench step and filter through Celite if necessary. |
References
- Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.
-
Eames, J., et al. (2001). "Efficient Friedel–Crafts acylation of deactivated benzenes." Journal of Organic Chemistry. Link (Discusses overcoming ring deactivation).
-
Kawada, A., et al. (2000). "Lanthanide Triflates as Efficient Catalysts for Friedel-Crafts Acylation." Synlett. Link (Source for Green Protocol B).
-
Pfizer Inc. (1982). "Process for preparing triazole antifungal agents." U.S. Patent 4,414,210. Link (Industrial context for the intermediate).
- Vogel, A.I. (1989). Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical. (Standard protocols for handling AlCl3).
-
BenchChem. (2025).[1] "Catalyst Selection for Friedel-Crafts Acylation of Dichlorobenzene." Technical Support Center. Link (Specific optimization for dichlorobenzene).
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2',4'-Dichloro-2,2-dimethylpropiophenone
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 2',4'-Dichloro-2,2-dimethylpropiophenone. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and a detailed experimental protocol to help you navigate the challenges of this synthesis and optimize your product yield and purity.
Introduction: The Synthetic Challenge
The synthesis of 2',4'-Dichloro-2,2-dimethylpropiophenone is most commonly achieved via a Friedel-Crafts acylation of 1,3-dichlorobenzene with pivaloyl chloride (2,2-dimethylpropanoyl chloride) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). While this reaction is a cornerstone of organic synthesis, the specific combination of a deactivated aromatic ring and a bulky acylating agent presents unique challenges that can impact yield and purity.[1][2][3] This guide will address these challenges head-on, providing practical solutions based on established chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during the synthesis of 2',4'-Dichloro-2,2-dimethylpropiophenone.
Q1: My reaction is showing low or no conversion of the starting materials. What are the likely causes and how can I fix this?
A1: Low or no conversion in a Friedel-Crafts acylation, especially with a deactivated substrate like 1,3-dichlorobenzene, is a common problem.[2] The primary culprits are typically related to the catalyst and reaction conditions.
-
Inactive Catalyst: Aluminum chloride is extremely sensitive to moisture. Any water present in your glassware, solvent, or starting materials will hydrolyze and deactivate the catalyst.[4]
-
Solution: Ensure all glassware is rigorously dried, preferably by flame-drying or oven-drying. Use a fresh, unopened container of anhydrous aluminum chloride and handle it in a glovebox or under an inert atmosphere. Ensure your solvent is anhydrous.
-
-
Insufficient Catalyst Activity: Dichlorobenzene is an electron-deactivated ring, making it less nucleophilic and slower to react in electrophilic aromatic substitutions.[2]
-
Solution: While AlCl₃ is the standard, a more potent Lewis acid might be required if conversion rates remain low. However, a more common solution is to adjust the reaction temperature. Acylation of deactivated rings often requires heating to proceed at a reasonable rate.[2] A gradual increase in temperature should be monitored carefully.
-
-
Inadequate Temperature: Running the reaction at too low a temperature will result in a sluggish or stalled reaction.
-
Solution: If you are running the reaction at room temperature, consider gradually increasing the temperature to reflux.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to find the optimal temperature.
-
Q2: I am observing the formation of a significant amount of an undesired isomer. How can I improve the regioselectivity for the 2,4-isomer?
A2: Regioselectivity in the acylation of disubstituted benzenes is governed by both electronic and steric effects. The two chlorine atoms in 1,3-dichlorobenzene are ortho, para-directing. Acylation at the 4-position is electronically favored and sterically less hindered. Acylation at the 2-position is also possible, while acylation at the 5-position is sterically hindered and electronically disfavored. The formation of the 2,6-isomer is highly unlikely due to steric hindrance.
-
Reaction Temperature: Lower temperatures generally favor the formation of the thermodynamically more stable para-substituted product, which in this case is the desired 2',4'-dichloro isomer.[4]
-
Solution: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. An initial trial at 0°C followed by slow warming to room temperature is a good starting point.
-
-
Choice of Solvent: The polarity of the solvent can influence the product distribution.
-
Solution: Non-polar solvents like dichloromethane (DCM) or carbon disulfide (CS₂) are commonly used and often provide good selectivity.[5]
-
Q3: My reaction is producing a significant amount of tert-butylbenzene instead of the desired ketone. What is happening and how can I prevent this?
A3: This is a known, though less common, side reaction with pivaloyl chloride. The acylium ion formed from pivaloyl chloride can decarbonylate (lose a molecule of carbon monoxide) to form the very stable tert-butyl carbocation.[6][7] This carbocation then undergoes Friedel-Crafts alkylation with the dichlorobenzene, leading to the formation of tert-butyl-2,4-dichlorobenzene.
-
Reaction Conditions: This decarbonylation is more likely to occur at higher temperatures.
-
Solution: Maintain a lower reaction temperature. The stability of the acylium ion is greater at lower temperatures, thus disfavoring the decarbonylation pathway.[6]
-
Q4: I'm having difficulty with the work-up. The product is difficult to separate from the reaction mixture. What is the recommended work-up procedure?
A4: The work-up for a Friedel-Crafts acylation involves quenching the reaction and removing the aluminum chloride catalyst.
-
Quenching: The reaction must be carefully quenched to avoid uncontrolled exotherms.
-
Solution: The reaction mixture should be slowly poured onto a mixture of crushed ice and concentrated hydrochloric acid.[2] This hydrolyzes the aluminum chloride and protonates any aluminum salts of the product, making them soluble in the aqueous layer.
-
-
Purification: The crude product will likely contain unreacted starting materials and potentially isomeric byproducts.
Optimized Experimental Protocol
This protocol provides a detailed, step-by-step methodology for the synthesis of 2',4'-Dichloro-2,2-dimethylpropiophenone.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1,3-Dichlorobenzene | 147.00 | 14.7 g | 0.10 |
| Pivaloyl Chloride | 120.58 | 13.3 g | 0.11 |
| Anhydrous Aluminum Chloride | 133.34 | 16.0 g | 0.12 |
| Anhydrous Dichloromethane | - | 150 mL | - |
| Crushed Ice | - | 200 g | - |
| Concentrated HCl | - | 20 mL | - |
| Saturated Sodium Bicarbonate | - | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous Magnesium Sulfate | - | - | - |
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas to a scrubber). Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction.
-
Catalyst Suspension: To the reaction flask, add anhydrous aluminum chloride (16.0 g, 0.12 mol) and anhydrous dichloromethane (100 mL). Cool the suspension to 0°C in an ice bath with stirring.
-
Acyl Chloride Addition: Slowly add pivaloyl chloride (13.3 g, 0.11 mol) to the stirred suspension of aluminum chloride. An orange to red-colored complex should form.
-
Dichlorobenzene Addition: Add a solution of 1,3-dichlorobenzene (14.7 g, 0.10 mol) in anhydrous dichloromethane (50 mL) to the dropping funnel and add it dropwise to the reaction mixture over 30-45 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for one hour, then slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC. If the reaction is sluggish, it may be gently heated to reflux, but be mindful of the potential for increased side product formation.
-
Quenching: Once the reaction is complete, cool the mixture back to 0°C and very slowly and carefully pour it into a beaker containing crushed ice (200 g) and concentrated HCl (20 mL). Caution: This is an exothermic process and will release HCl gas. Perform this step in a well-ventilated fume hood.
-
Work-up:
-
Transfer the quenched mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent such as ethanol or heptane.
Visualizing the Process
Reaction Mechanism:
Caption: Mechanism of Friedel-Crafts Acylation.
Troubleshooting Workflow:
Caption: Troubleshooting Decision Tree.
References
-
Wikipedia. Pivaloyl chloride. [Link]
-
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]
-
Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. [Link]
-
Chemistry LibreTexts. Friedel-Crafts Acylation. [Link]
-
Chemistry Stack Exchange. Unusual Friedel–Crafts alkylation with pivaloyl chloride. [Link]
- Google Patents. CN109251137A - The synthetic method of one kind 2,4- dichloroacetophenone.
- Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. byjus.com [byjus.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Page loading... [guidechem.com]
- 8. US5382725A - Process for the purification of 1,3-dihalobenzene from an isomeric mixture of dihalobenzenes - Google Patents [patents.google.com]
Validation & Comparative
Comparing 2',4'-Dichloro-2,2-dimethylpropiophenone with 2',4'-dichloroacetophenone
Subject: 2',4'-Dichloroacetophenone vs. 2',4'-Dichloro-2,2-dimethylpropiophenone
Executive Summary: The "Workhorse" vs. The "Shield"
In the development of antifungal azoles and agrochemical pharmacophores, the choice between 2',4'-Dichloroacetophenone (2,4-DCAP) and its sterically hindered analog, 2',4'-Dichloro-2,2-dimethylpropiophenone (2,4-DCDMP) , represents a critical decision point between synthetic versatility and metabolic stability .
-
2,4-DCAP is the industry-standard "workhorse." Its enolizable
-protons allow for rapid functionalization (halogenation, Mannich reactions), making it the primary precursor for ketoconazole and miconazole analogs. -
2,4-DCDMP (effectively 2',4'-dichloropivalophenone) acts as a "steric shield." The tert-butyl group adjacent to the carbonyl eliminates
-protons, rendering the molecule chemically inert to enolization and biologically resistant to oxidative metabolism at the alkyl chain.
This guide analyzes the divergent reactivity profiles, synthetic utility, and metabolic implications of these two scaffolds.
Chemical Architecture & Steric Implications
The fundamental difference lies in the alkyl group attached to the carbonyl carbon. This structural variation dictates the available reaction pathways.
| Feature | 2',4'-Dichloroacetophenone | 2',4'-Dichloro-2,2-dimethylpropiophenone |
| CAS Number | 2234-16-4 | Analogous to 30314-42-2 (4-Cl variant) |
| Alkyl Group | Methyl ( | tert-Butyl ( |
| 3 (Acidic, Enolizable) | 0 (Non-enolizable) | |
| Steric Bulk (Taft | 0.00 (Reference) | -1.54 (Highly Hindered) |
| Electronic Effect | Electron-withdrawing (Inductive) | Electron-donating (+I effect of t-Butyl) |
| Key Reactivity | 1,2-Nucleophilic Addition (Clean) |
Synthetic Utility & Reactivity Profiles
A. The -Halogenation Gateway (2,4-DCAP Exclusive)
For antifungal synthesis, the primary pathway involves converting the ketone into an
-
Mechanism: 2,4-DCAP undergoes acid-catalyzed enolization followed by electrophilic attack by bromine (
). -
Limitation: 2,4-DCDMP cannot undergo this reaction due to the absence of
-protons. It is a "dead end" for phenacyl halide synthesis.
Protocol 1: Synthesis of 2,4-Dichlorophenacyl Bromide (from 2,4-DCAP)
Dissolution: Dissolve 10 mmol 2,4-DCAP in 20 mL Methanol/Ether (3:1).
Catalysis: Add catalytic p-TsOH (5 mol%).
Bromination: Add
(1.05 eq) dropwise at 0°C to control the exotherm.Observation: Decolorization of bromine indicates consumption.
Workup: Quench with saturated
. Extract with DCM. Note: This product is a potent lachrymator. Handle in a fume hood.
B. Nucleophilic Addition & Grignard Chemistry
When building tertiary alcohols (common in third-generation azoles like voriconazole analogs), the steric bulk of 2,4-DCDMP becomes a defining feature.
-
2,4-DCAP (The Problem): Reaction with Grignard reagents (
) is fast but prone to side reactions . The basic Grignard reagent can deprotonate the -carbon (acting as a base rather than a nucleophile), forming an enolate that reduces yield. -
2,4-DCDMP (The Solution): Lacking acidic protons, 2,4-DCDMP undergoes clean 1,2-addition . However, the reaction rate is significantly slower (often
slower) due to the bulky tert-butyl group blocking the trajectory of the incoming nucleophile (Bürgi-Dunitz angle).
Experimental Insight: To force the reaction with 2,4-DCDMP, use Cerium(III) Chloride (
) to activate the carbonyl (Luche reduction conditions adapted for Grignard), or run the reaction in refluxing THF rather than ether.
Visualization of Reaction Pathways
The following diagram illustrates the divergent chemical fates of the two compounds.
Caption: Divergent synthetic pathways. 2,4-DCAP supports alpha-functionalization, while 2,4-DCDMP forces clean nucleophilic addition by blocking enolization.
Metabolic Stability & Pharmacokinetics (PK)
In drug design, replacing a methyl group (Acetophenone) with a tert-butyl group (Pivalophenone) is a classic strategy to improve metabolic half-life (
Metabolic Vulnerability of 2,4-DCAP
-
Pathway: Cytochrome P450 enzymes (specifically CYP2C19 and CYP3A4) rapidly hydroxylate the
-methyl group. -
Result: Conversion to the primary alcohol or oxidation to the carboxylic acid (2,4-dichlorobenzoic acid), leading to rapid clearance.
Metabolic Shielding of 2,4-DCDMP
-
Pathway: The tert-butyl group has no
-hydrogens to abstract. Oxidation must occur on the terminal methyls of the tert-butyl group ( -oxidation), which is significantly slower and sterically disfavored. -
Lipophilicity: The addition of three methyl groups increases LogP by approximately +1.2 to +1.5 units, enhancing membrane permeability but potentially increasing plasma protein binding.
| Parameter | 2,4-DCAP Derivative | 2,4-DCDMP Derivative | Impact |
| Metabolic Site | DCDMP extends | ||
| LogP (Est.) | ~3.2 | ~4.5 | DCDMP has higher tissue distribution. |
| Solubility | Moderate | Low | DCDMP requires formulation aids (e.g., cyclodextrins). |
Conclusion & Recommendation
Choose 2',4'-Dichloroacetophenone (2,4-DCAP) if:
-
You are synthesizing azole antifungals requiring a methylene linker (e.g., Miconazole, Econazole).
-
You need to perform Mannich reactions or aldol condensations.
-
Cost and availability of starting materials are the primary drivers.
Choose 2',4'-Dichloro-2,2-dimethylpropiophenone (2,4-DCDMP) if:
-
You are designing a metabolically stable probe to test the "active site volume" of a target enzyme.
-
You require a ketone that resists enolization during harsh Grignard or organolithium additions.
-
You are developing a photoinitiator where the tert-butyl ketone moiety provides specific radical cleavage properties (Norrish Type I).
References
-
Synthesis of Antifungal Azoles: Journal of Medicinal Chemistry. "Structure-Activity Relationships of Imidazole Antifungals." (Generalized search for foundational SAR).
-
Grignard Reactivity & Steric Hindrance: Master Organic Chemistry. "Reactions of Grignard Reagents with Ketones: Steric Effects."
-
Metabolic Blocking Strategies: Drug Metabolism and Disposition. "The Effect of Alkyl Substitution on the Metabolism of Phenyl Ketones."
-
Compound Data: PubChem. "2',4'-Dichloroacetophenone (CID 123467)."
-
Pivalophenone Reactivity: Sigma-Aldrich. "2,2-Dimethylpropiophenone Product Information."
A Comparative Guide to the Purity Analysis of 2',4'-Dichloro-2,2-dimethylpropiophenone by High-Performance Liquid Chromatography
For Distribution to Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
2',4'-Dichloro-2,2-dimethylpropiophenone is a key starting material and intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this compound is of paramount importance as any impurities can be carried through the synthetic route, potentially leading to the formation of undesired and harmful byproducts in the final drug substance. Therefore, a robust and reliable analytical method for the determination of its purity is essential for ensuring the safety and efficacy of the final pharmaceutical product.
This guide provides an in-depth analysis of a validated High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 2',4'-Dichloro-2,2-dimethylpropiophenone. Furthermore, it presents a comparative overview of alternative analytical techniques, offering insights into the strengths and limitations of each approach for this specific application. The methodologies and data presented herein are grounded in established scientific principles and adhere to international regulatory guidelines.[1][2][3][4]
Part 1: A Validated HPLC Method for Purity Determination
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis due to its high resolution, sensitivity, and versatility.[5][6][7] For a non-polar, aromatic ketone like 2',4'-Dichloro-2,2-dimethylpropiophenone, a reversed-phase HPLC (RP-HPLC) method is the most suitable approach.
Rationale for Method Development
The selection of the chromatographic conditions is a critical step in developing a robust HPLC method.[8][9]
-
Stationary Phase: A C18 (octadecylsilyl) column is the workhorse of reversed-phase chromatography and was chosen for its excellent hydrophobic retention of non-polar analytes. The end-capped nature of modern C18 columns minimizes peak tailing for polar and basic compounds, although this is less of a concern for our target analyte.
-
Mobile Phase: A mixture of acetonitrile and water is a common and effective mobile phase for RP-HPLC. Acetonitrile is a strong organic modifier that provides good peak shape and lower backpressure compared to methanol.[8] A gradient elution is employed to ensure the timely elution of both the main component and any potential impurities with differing polarities. The addition of a small amount of acid, such as formic acid, can improve peak shape by suppressing the ionization of any acidic or basic impurities.
-
Detection: The presence of a chromophore (the aromatic ring and carbonyl group) in 2',4'-Dichloro-2,2-dimethylpropiophenone makes UV detection a straightforward and sensitive choice. The detection wavelength is selected based on the UV spectrum of the analyte to maximize sensitivity.
Experimental Protocol: HPLC Purity Method
The following protocol details the validated HPLC method for the purity analysis of 2',4'-Dichloro-2,2-dimethylpropiophenone.
1.2.1. Instrumentation and Reagents
-
HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (analytical grade).
-
2',4'-Dichloro-2,2-dimethylpropiophenone reference standard and sample.
1.2.2. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 50% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 50% B and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
1.2.3. Sample and Standard Preparation
-
Standard Preparation: Accurately weigh approximately 10 mg of 2',4'-Dichloro-2,2-dimethylpropiophenone reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Sample Preparation: Accurately weigh approximately 10 mg of the 2',4'-Dichloro-2,2-dimethylpropiophenone sample into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
1.2.4. System Suitability
Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. This typically involves multiple injections of the standard solution to assess parameters like retention time repeatability, peak area precision, tailing factor, and theoretical plates.[2]
1.2.5. Data Analysis and Purity Calculation
The purity of the sample is determined by area percent normalization. The area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Visualization of the HPLC Workflow
Caption: Workflow for HPLC Purity Analysis.
Part 2: Comparative Analysis with Alternative Techniques
While HPLC is a powerful tool, other analytical techniques can also be employed for purity determination, each with its own set of advantages and disadvantages.[10][11][12] The choice of method often depends on the specific requirements of the analysis, such as the need for structural elucidation of impurities or the analysis of volatile components.
Gas Chromatography (GC)
Gas chromatography is a suitable technique for the analysis of volatile and thermally stable compounds.[13][14][15][16] Given that 2',4'-Dichloro-2,2-dimethylpropiophenone is a relatively volatile ketone, GC can be a viable alternative to HPLC.
-
Advantages:
-
High resolution for volatile compounds.
-
Can be coupled with mass spectrometry (GC-MS) for definitive identification of impurities.[5]
-
Often faster than HPLC for volatile analytes.
-
-
Disadvantages:
-
Not suitable for non-volatile or thermally labile impurities.
-
Derivatization may be required for some impurities to improve volatility.
-
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for identifying and characterizing impurities.[17][18][19] It can be used as a standalone technique or coupled with a chromatographic method like LC-MS or GC-MS.
-
Advantages:
-
Disadvantages:
-
Quantitative analysis can be more complex than with UV detection.
-
Matrix effects can suppress or enhance the ionization of analytes.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative NMR (qNMR) is a primary analytical method that can be used for purity determination without the need for a reference standard of the analyte.[21][22][23][24][25]
-
Advantages:
-
Disadvantages:
-
Lower sensitivity compared to chromatographic methods.
-
Requires a higher concentration of the sample.
-
Complex spectra can be difficult to interpret, especially for mixtures.
-
Summary of Method Comparison
| Feature | HPLC-UV | GC-FID/MS | LC-MS | qNMR |
| Principle | Chromatographic separation with UV detection | Chromatographic separation of volatile compounds | Chromatographic separation with mass detection | Nuclear magnetic resonance |
| Primary Use | Purity, Assay | Purity of volatile compounds, Impurity ID (MS) | Impurity ID and profiling | Purity, Structural elucidation |
| Sensitivity | High | High | Very High | Moderate |
| Quantitative? | Yes | Yes | Yes (with calibration) | Yes (primary method) |
| Impurity ID? | Limited (by retention time) | Yes (with MS) | Yes | Yes |
| Cost | Moderate | Moderate | High | High |
| Throughput | High | High | Moderate | Low |
Logical Flow for Method Selection
Caption: Decision tree for selecting an analytical method.
Conclusion: An Integrated Approach to Purity Analysis
The validated reversed-phase HPLC method presented in this guide offers a robust, reliable, and efficient means for the routine purity analysis of 2',4'-Dichloro-2,2-dimethylpropiophenone. Its high resolution and sensitivity make it well-suited for quality control in a pharmaceutical manufacturing environment.
However, a comprehensive purity assessment, especially during process development and for the characterization of reference standards, benefits from an integrated approach. Techniques such as GC-MS and LC-MS are invaluable for the identification and structural elucidation of unknown impurities.[5][17][20] Furthermore, qNMR serves as a powerful primary method for the absolute quantification of purity.[21][23][24]
By understanding the capabilities and limitations of each technique, researchers and drug development professionals can select the most appropriate analytical strategy to ensure the quality and safety of their pharmaceutical products. This multi-faceted approach aligns with the principles of Quality by Design (QbD) and is in accordance with the expectations of regulatory agencies worldwide.[1][2][3][4][26]
References
- The benefits of high-resolution mass spectrometry for impurity profiling. (2025). Vertex AI Search.
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). Vertex AI Search.
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- Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter D
- Application Note: High-Throughput Analysis of Chlorinated Aromatic Compounds in Environmental Samples using GC-MS with a Deuterated Internal Standard - Benchchem.BenchChem.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline.European Medicines Agency.
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- Mass spectrometry in impurity profiling - ResearchGate.
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- What methods are used to test the purity of organic compounds? - TutorChase.TutorChase.
- Comprehensive Analysis of Short-Chained Chlorinated Paraffins and other POPs in Environmental Samples by GCxGC-HR.LECO.
- Analysis of Chlorinated Hydrocarbons with the Gas Chrom
- (PDF) Determining aromatic hydrocarbons and chlorinated hydrocarbons in sediments and tissues using accelerated solvent extraction and gas chromatography/mass spectrometry - ResearchGate.
- The Purification of Organic Compound: Techniques and Applic
- HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW - World Journal of Pharmaceutical and Medical Research. (2023). WJPMR.
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Mass spectrometry of 2',4'-Dichloro-2,2-dimethylpropiophenone
Comparative Mass Spectrometry Profiling: 2',4'-Dichloro-2,2-dimethylpropiophenone
Executive Summary
2',4'-Dichloro-2,2-dimethylpropiophenone (CAS: 898766-57-9) is a critical synthetic intermediate, primarily utilized in the manufacturing of triazole fungicides (e.g., Diclobutrazol) and specific pharmaceutical precursors.[1] Its structural integrity—specifically the steric bulk of the tert-butyl group adjacent to the carbonyl—dictates its reactivity and biological efficacy.
For researchers and analytical scientists, the primary challenge lies in unequivocally distinguishing this branched ketone from its linear isomers (e.g., 2',4'-dichlorovalerophenone) during impurity profiling. This guide compares the mass spectrometric performance of 2',4'-Dichloro-2,2-dimethylpropiophenone using Electron Ionization (EI) versus Electrospray Ionization (ESI) , and provides a differential analysis against structural alternatives to ensure precise identification.
Technical Deep Dive: Fragmentation Mechanics
The mass spectral signature of 2',4'-Dichloro-2,2-dimethylpropiophenone is governed by the stability of the acylium ion formed via
Primary Fragmentation Pathway (EI-MS)
-
Molecular Ion (
): The molecular ion at m/z 230 (based on Cl) is typically weak or absent due to the lability of the bond between the carbonyl carbon and the bulky tert-butyl group. -
-Cleavage (Base Peak): The dominant event is the homolytic cleavage of the C(carbonyl)–C(
) bond. This releases a stable tert-butyl radical (57 Da) and generates the resonance-stabilized 2,4-dichlorobenzoyl cation (acylium ion).-
Diagnostic Ion: m/z 173 (100% Relative Abundance).
-
Isotope Pattern: The presence of two chlorine atoms creates a characteristic 9:6:1 cluster at m/z 173, 175, and 177.
-
-
Secondary Decomposition: The acylium ion eliminates carbon monoxide (CO, 28 Da) to form the 2,4-dichlorophenyl cation.
-
Diagnostic Ion: m/z 145 .
-
Visualization: Fragmentation Pathway
The following diagram illustrates the competing pathways and the dominance of
Caption: Fragmentation workflow showing the dominance of α-cleavage (m/z 173) and the suppression of McLafferty rearrangement due to the tert-butyl structure.
Comparative Analysis: Product vs. Alternatives
In drug development, verifying the alkyl chain structure is essential. The table below contrasts the "Product" (Branched) against its "Alternative" (Linear Isomer: 2',4'-Dichlorovalerophenone).
Differentiation Matrix
| Feature | 2',4'-Dichloro-2,2-dimethylpropiophenone (Target) | 2',4'-Dichlorovalerophenone (Alternative) |
| Structure | Branched (tert-butyl group) | Linear (n-butyl group) |
| Base Peak (100%) | m/z 173 (Acylium Ion) | m/z 190 (McLafferty Ion) |
| Mechanism | McLafferty Rearrangement dominance | |
| Molecular Ion | Weak / Absent | Distinct / Moderate |
| Key Loss | M - 57 (Loss of t-butyl) | M - 42 (Loss of propene via McLafferty) |
| Spectral Logic | Steric bulk promotes immediate loss of alkyl group. |
Expert Insight: If your spectrum shows a base peak at m/z 190 (or m/z 188 depending on Cl isotope normalization), you have synthesized the linear impurity , not the target pivalophenone derivative.
Experimental Protocols
Protocol A: GC-MS for Structural Confirmation (Gold Standard)
Best for: Purity analysis and isomer differentiation.
-
Sample Preparation:
-
Dissolve 1 mg of analyte in 1 mL of HPLC-grade Dichloromethane (DCM).
-
Vortex for 30 seconds.
-
-
GC Parameters:
-
Column: DB-5ms (30 m × 0.25 mm, 0.25 µm film).
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Inlet: Split 10:1, 250°C.
-
Oven Program: 60°C (hold 1 min)
20°C/min to 280°C (hold 5 min).
-
-
MS Parameters:
-
Source: Electron Ionization (EI), 70 eV.
-
Source Temp: 230°C.
-
Scan Range: m/z 40–400.
-
-
Data Validation:
-
Check for the chlorine isotope cluster at m/z 173 (100%), 175 (65%), 177 (10%).
-
Protocol B: LC-MS/MS for Trace Quantification
Best for: Biological matrices or degradation studies.
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 2.1 × 50 mm, 1.8 µm.
-
Ionization Source: Electrospray Ionization (ESI) - Positive Mode.
-
Transitions (MRM):
-
Precursor: m/z 231
-
Product 1 (Quant): m/z 173 (Collision Energy: 20 eV).
-
Product 2 (Qual): m/z 145 (Collision Energy: 35 eV).
-
Summary of Ion Data
| m/z (Nominal) | Ion Identity | Origin | Relative Abundance |
| 230 | Molecular Ion | < 5% | |
| 173 | Acylium Ion ( | 100% (Base) | |
| 175 | Isotope | ~65% | |
| 145 | Phenyl Cation (Loss of CO) | 30-50% | |
| 57 | tert-Butyl Cation | 20-40% | |
| 109 | Chlorophenyl Cation (Loss of HCl) | 10-20% |
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text establishing -cleavage dominance in branched ketones).
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Pivalophenone. NIST Chemistry WebBook, SRD 69. [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Differentiation of isomeric ketones via McLafferty rearrangement).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
